3'-piperazine-6-BIO
Description
Significance of Indirubin (B1684374) Scaffold in Modulating Biological Processes
The indirubin scaffold is particularly renowned for its potent inhibitory activity against a range of protein kinases. Key targets include cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3) nih.govfishersci.atamericanelements.comwikidata.orgambeed.comepa.gov. CDKs are crucial regulators of the cell cycle, and their aberrant activity is frequently observed in cancer, making them attractive targets for therapeutic intervention nih.govwikidata.orgnih.gov. Indirubin derivatives have demonstrated the ability to inhibit CDK activity, leading to cell cycle arrest and apoptosis in various cancer cell lines nih.govwikidata.orgnih.gov.
Glycogen synthase kinase-3 (GSK-3) is another critical kinase involved in numerous cellular processes, including Wnt signaling, metabolism, and neuronal function fishersci.atamericanelements.comambeed.comepa.gov. Dysregulation of GSK-3 has been implicated in diseases such as Alzheimer's disease, diabetes, and inflammatory conditions fishersci.atamericanelements.comambeed.comepa.gov. Certain indirubin derivatives, such as 6-bromoindirubin-3'-oxime (B1676677) (BIO), have shown selective inhibitory activity against GSK-3, highlighting the potential of the indirubin scaffold in modulating this pathway fishersci.atamericanelements.comambeed.com. The interaction of indirubin derivatives with the ATP-binding pocket of these kinases is a common mechanism of action ambeed.comepa.gov.
Beyond kinase inhibition, indirubin derivatives have also demonstrated anti-inflammatory and neuroprotective effects nih.govfishersci.at. Their diverse biological activities underscore the versatility of the indirubin scaffold as a basis for developing therapeutic agents targeting multiple pathways.
Role of Piperazine (B1678402) Moiety in Medicinal Chemistry and Compound Design
The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a prevalent structural feature in a vast number of pharmaceutical compounds fishersci.cawikipedia.orgwikipedia.orgambeed.comdrugbank.commybiosource.comnih.gov. Its inclusion in drug design is often motivated by its favorable impact on the pharmacokinetic properties of a molecule. The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly enhance water solubility compared to more lipophilic structures fishersci.ca. This increased solubility can lead to improved absorption, distribution, and reduced toxicity fishersci.ca.
Furthermore, the piperazine ring offers multiple points for chemical modification, allowing medicinal chemists to fine-tune the activity, selectivity, and metabolic stability of drug candidates fishersci.cawikipedia.org. Piperazine-containing compounds have demonstrated a wide spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and antipsychotic effects fishersci.cawikipedia.orgwikipedia.org. Its rigid yet flexible structure allows it to act as a linker or a key pharmacophore in various molecular designs wikipedia.org. The ability to modulate physicochemical properties and engage in interactions with biological targets makes the piperazine moiety a valuable tool in the development of new therapeutic agents.
Overview of 3'-piperazine-6-BIO in Contemporary Academic Inquiry
The compound this compound represents a fascinating area of academic inquiry, combining the established biological relevance of the indirubin scaffold with the advantageous properties conferred by the piperazine moiety. Based on the structural components, this compound is conceptually an indirubin derivative substituted with a piperazine group at the 3' position and potentially a modification (indicated by "6-BIO", likely related to bromination and/or oxime formation as seen in 6-bromoindirubin-3'-oxime or BIO) at the 6 position of the indirubin core.
While extensive detailed research findings specifically on a compound explicitly named "this compound" are not widely available in the readily searchable scientific literature, the academic interest in such a structure stems from the known activities of related indirubin derivatives and the chemical properties of piperazine.
Given that indirubin derivatives are potent kinase inhibitors, particularly of GSK-3 and CDKs nih.govfishersci.atamericanelements.comwikidata.orgambeed.comepa.gov, a compound like this compound would likely be investigated for similar kinase inhibitory activities. The specific positioning of the piperazine at the 3' position and the nature of the modification at the 6 position would be expected to influence the compound's potency, selectivity towards different kinases, and its interaction with the enzyme's active site.
The incorporation of the piperazine moiety would be hypothesized to improve the compound's solubility and potentially its pharmacokinetic profile compared to less polar indirubin derivatives fishersci.ca. This could be particularly relevant for in vivo studies and potential therapeutic applications, where favorable absorption and distribution are crucial.
Academic inquiry into this compound would therefore likely focus on:
Synthesis and structural characterization of the compound.
Evaluation of its kinase inhibitory activity against a panel of relevant kinases, especially GSK-3 and various CDKs.
Investigation of its cellular effects, such as impact on cell proliferation, cell cycle progression, and specific signaling pathways modulated by its target kinases.
Studies on its physicochemical properties, including solubility and stability.
Preliminary assessment of its pharmacokinetic attributes.
While specific data tables for the biological activity or physicochemical properties of this compound were not found in the conducted searches under this precise name, the rationale for studying such a compound is firmly rooted in the established knowledge of indirubin chemistry and the role of the piperazine scaffold in medicinal chemistry. Future research may further elucidate the specific biological profile and potential applications of this particular indirubin derivative.
Compound Names and PubChem CIDs
Properties
Molecular Formula |
C22H24BrCl2N5O2 |
|---|---|
Molecular Weight |
541.27 |
IUPAC Name |
(2Z,3E)-6'-Bromo-3-((2-(piperazin-1-yl)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one Dihydrochloride |
InChI |
InChI=1S/C22H22BrN5O2.2ClH/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28;;/h1-6,13,24-25H,7-12H2,(H,26,29);2*1H/b21-19-,27-20+;; |
InChI Key |
CVZJSHRSJMHZLV-BEDCTKBTSA-N |
SMILES |
O=C1NC2=C(C=CC(Br)=C2)/C1=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3'-piperazine-6-BIO; 3' piperazine-6-BIO; 3' piperazine 6 BIO |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of 3 Piperazine 6 Bio and Analogs
Methodologies for Indirubin (B1684374) Core Synthesis
The foundational structure of 3'-piperazine-6-BIO is the indirubin core, a stable red isomer of indigo. nih.gov Historically, indirubin was isolated from natural sources, but chemical synthesis provides a reliable and scalable alternative for producing the core scaffold needed for analog development. google.com
A common synthetic strategy involves the condensation of isatin (B1672199) (or a substituted isatin) with indoxyl. For instance, to achieve the 6-bromo substitution found in 6-BIO, 6-bromo-isatin can be reacted with indoxyl acetate (B1210297). The subsequent hydrolysis of the acetate group leads to the formation of the 6-bromoindirubin core.
Modern synthetic approaches have focused on improving efficiency and functional group tolerance. One such method involves the reaction of indoles with molybdenum hexacarbonyl and cumyl peroxide, which proceeds through an indoxyl intermediate. By modulating the reaction temperature, this system can be fine-tuned to selectively produce indirubins. rsc.org This method has shown broad functional group tolerance, with halogenated indoles working well in all substitution positions. rsc.org
Incorporation of Piperazine (B1678402) and Related Heterocyclic Moieties
The piperazine ring is a common structural motif in many pharmacologically active compounds, valued for its ability to modulate physicochemical properties like solubility and basicity, and to form crucial hydrogen bonds with biological targets. nih.govnih.gov In the synthesis of this compound, the piperazine moiety is typically introduced at the 3'-position of the 6-bromoindirubin core.
This is often achieved by first converting the 3'-keto group of 6-bromoindirubin into a more reactive intermediate, such as an oxime. The synthesis of 6-bromoindirubin-3'-oxime (B1676677) (6-BIO) is a key step. nih.gov This intermediate can then undergo a nucleophilic substitution reaction with piperazine or a substituted piperazine. The reaction involves the displacement of the hydroxyl group of the oxime by the nitrogen atom of the piperazine ring, forming the desired this compound.
The versatility of this approach allows for the introduction of a wide variety of heterocyclic moieties, not just piperazine, enabling the exploration of how different ring systems at this position affect biological activity. researchgate.netorganic-chemistry.org
Diastereomeric and Regioselective Synthesis of Piperazine-Fused Systems
When incorporating cyclic structures like piperazine onto the indirubin scaffold, controlling the stereochemistry and regiochemistry is paramount. The formation of piperazine-fused systems can lead to different diastereomers, which may exhibit significantly different biological activities.
Recent advances in catalysis have provided powerful tools for achieving high levels of regio- and diastereoselectivity in the synthesis of C-substituted piperazines. For example, iridium-catalyzed [3+3] cycloadditions of imines have been shown to produce piperazine rings with excellent regio- and diastereoselective control under mild conditions. nih.gov While not directly applied to indirubin systems in the cited literature, such methodologies highlight the potential for precise stereochemical control in heterocyclic synthesis.
In the context of indirubin derivatives, controlling the geometry of the oxime intermediate (E/Z isomerism) can influence the subsequent reaction with piperazine and the stereochemistry of the final product. Scalable, diastereomerically pure synthetic routes have been developed for piperazine-fused cyclic disulfides, demonstrating that with careful method development, including strategic purification steps, specific diastereomers can be isolated. chemrxiv.org These principles are applicable to the synthesis of complex indirubin analogs to ensure the production of a single, desired stereoisomer.
Design of Modified Derivatives for Biological Evaluation
The design and synthesis of modified this compound derivatives are primarily driven by the need to understand structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and solubility. nih.govwikipedia.org Modifications are typically made at several key positions on the indirubin and piperazine scaffolds.
Table 1: Key Positions for Modification on the Indirubin-Piperazine Scaffold
| Position of Modification | Rationale for Modification | Example Substituents |
|---|---|---|
| Indirubin Core (Positions 5, 6, 7, 5', 7') | To explore electronic and steric effects on kinase binding. Halogenation at the 6-position is known to enhance GSK-3β inhibition. nih.gov | Halogens (Br, I, Cl, F), Sulfonic acid, Sulfonamide nih.gov |
| Piperazine N-4 Position | To modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase binding pocket. | Alkyl groups, Aryl groups, Benzyl groups, Acyl groups tandfonline.comnih.gov |
| Indirubin 3'-Position | To replace the piperazine with other heterocyclic systems to probe the spatial and electronic requirements of the binding pocket. | Piperidine, Morpholine, Fused cyclic disulfides chemrxiv.orgresearchgate.net |
| Indirubin N-1 Position | To improve solubility and modify hydrogen bonding patterns. | Alkyl groups (e.g., N-ethyl-indirubin) nih.gov |
Systematic modifications have led to the development of numerous analogs. For instance, substituting the piperazine ring with other N-substituted piperazinecarboxylates has been explored to enhance neuroprotective activities in different contexts. nih.gov Furthermore, the synthesis of various piperazine derivatives with different aryl groups has been a common strategy to explore their potential as multifunctional agents. nih.gov The biological evaluation of these synthesized derivatives provides crucial data that informs the next cycle of drug design, aiming to create compounds with superior therapeutic profiles. nih.govnih.gov
Molecular and Cellular Mechanisms of Action of 3 Piperazine 6 Bio
Target Identification and Binding Interactions
Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition
3'-piperazine-6-BIO is recognized as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). nih.govfrontiersin.org It functions as a reversible and ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of GSK-3 substrates. medchemexpress.comselleckchem.com This inhibitory action is highly specific for the α and β isoforms of GSK-3. caymanchem.com The inhibition of GSK-3 is a key event that triggers a cascade of downstream cellular effects. mdpi.com GSK-3 is a multifaceted serine/threonine kinase involved in a wide array of cellular processes, and its inhibition can lead to the activation of pathways that are normally suppressed by its activity. mdpi.comnih.gov
| Target | IC50 (nM) | Mechanism of Action |
|---|---|---|
| GSK-3α/β | 5 | ATP-competitive |
3-Phosphoinositide-Dependent Protein Kinase-1 (Pdpk1) Modulation
3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in various diseases. sci-hub.st PDK1 acts as an upstream activator of several kinases, including AKT. google.comnih.gov While direct modulation of Pdpk1 by this compound is not as extensively characterized as its effects on GSK-3, the interconnectedness of these signaling pathways suggests a potential for indirect influence. Given that GSK-3 is a downstream effector in the PI3K/AKT pathway, inhibition of GSK-3 by this compound can alter the signaling dynamics of this entire cascade, which may, in turn, affect the activity or regulation of Pdpk1. sci-hub.st Further research is needed to elucidate any direct binding interactions between this compound and Pdpk1. nih.govnih.govpdbj.org
Investigation of Other Potential Enzyme and Receptor Interactions
While GSK-3 is a primary target, the broader kinase inhibitory profile of the parent compound, 6-bromoindirubin-3'-oxime (B1676677) (6-BIO), has been investigated. caymanchem.com These studies reveal that while it is highly selective for GSK-3, it can interact with other kinases, albeit at higher concentrations. medchemexpress.comcaymanchem.com For instance, it has shown inhibitory activity against cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). medchemexpress.com The piperazine (B1678402) moiety itself is a common scaffold in medicinal chemistry known to interact with a variety of receptors and enzymes. nih.govresearchgate.netnih.gov This raises the possibility that this compound could have additional, yet-to-be-fully-characterized interactions with other cellular targets. nih.govdynamin-inhibitory-peptide.com
| Kinase | IC50 (nM) |
|---|---|
| GSK-3α/β | 5 |
| CDK5/p25 | 83 |
| CDK2/A | 300 |
| CDK1/B | 320 |
| TYK2 | 30 |
| JAK3 | 500 |
| JAK1 | 1500 |
| JAK2 | 8000 |
| CDK4/D1 | 10000 |
Modulation of Intracellular Signaling Pathways
By inhibiting key kinases, this compound instigates significant changes in downstream intracellular signaling pathways, leading to a variety of cellular responses.
Nuclear Factor Erythroid 2-Related Factor (Nrf-2) Activation
Nuclear factor erythroid 2-related factor (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. mdpi.comnih.gov Under normal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its degradation. nih.gov GSK-3β has been shown to phosphorylate Nrf2, which can promote its degradation in a Keap1-independent manner. nih.govmdpi.com By inhibiting GSK-3β, this compound is thought to prevent this phosphorylation event, leading to the stabilization and nuclear translocation of Nrf2. mdpi.com Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various cytoprotective genes, leading to their transcription and an enhanced antioxidant defense system. nih.govprinceton.edursc.orgnih.gov
Insulin/Insulin-like Growth Factor-1 (InS/IGF-1) Pathway Regulation
The Insulin/Insulin-like Growth Factor-1 (InS/IGF-1) signaling pathway is a highly conserved pathway that regulates growth, metabolism, and longevity. nih.govwikipedia.orgoup.com GSK-3 is a key regulatory node within this pathway. mdpi.com Insulin or IGF-1 binding to their respective receptors triggers a signaling cascade that leads to the activation of Akt (also known as Protein Kinase B). nih.govmdpi.com Activated Akt then phosphorylates and inhibits GSK-3. mdpi.com By directly inhibiting GSK-3, this compound effectively mimics the downstream effects of insulin/IGF-1 signaling. selleckchem.com This leads to the activation of GSK-3-regulated processes, such as glycogen synthesis, and can influence cellular proliferation and survival. youtube.comnih.govresearchgate.net
Redox Pathway Engagement
Mechanistically, the protective effects of 6-BIO against oxidative stress are significantly dependent on the transcription factor Nrf-2 (Nuclear factor erythroid 2-related factor). nih.gov Nrf-2 is a master regulator of the antioxidant response, controlling the expression of a wide array of genes that encode for detoxifying enzymes and antioxidant proteins. By inhibiting its primary target, GSK-3, 6-BIO facilitates the activation of Nrf-2, leading to an enhanced cellular defense against reactive oxygen species (ROS). nih.gov Studies in Drosophila melanogaster have confirmed that oral administration of 6-BIO activates these Nrf-2-dependent antioxidant pathways, contributing to increased stress resistance. nih.gov In aging myocardium, 6-BIO treatment has also been observed to alleviate oxidative stress, as indicated by a reduction in ROS accumulation. nih.gov
Proteostatic Module Activation
6-BIO is a notable activator of the cellular proteostasis network, which is responsible for maintaining the integrity and function of the proteome through the coordinated regulation of protein synthesis, folding, and degradation. nih.gov The inhibition of Glycogen Synthase Kinase-3β (Gsk-3β) by 6-BIO is central to this activity. nih.gov
Research in human fibroblasts has demonstrated that 6-BIO promotes the activation of proteostatic modules. nih.gov This is significant because the functionality of the proteostasis network, including the Ubiquitin Proteasome System (UPS), is known to decline during cellular aging. researchgate.net By activating these quality control pathways, 6-BIO helps to suppress the accumulation of biomolecular damage associated with senescence. nih.gov This was further corroborated in Drosophila models, where 6-BIO administration enhanced proteostatic modules, an effect that was phenocopied by the genetic inhibition of Gsk-3. nih.gov Conversely, high levels of Gsk-3 activity were shown to suppress these protective pathways. nih.gov GSK-3 is known to target proteins for degradation via the proteasome, and its inhibition can therefore stabilize key cellular proteins. nih.gov The activation of these cytoprotective cellular modules underscores the role of 6-BIO in maintaining cellular health and function. nih.govcnrs.fr
Effects on MAPK and NF-κB Signaling Pathways
The influence of 6-BIO on inflammatory and stress-related signaling pathways is specific and does not extend to all related cascades. Notably, studies in human melanoma cell lines have shown that while 6-BIO effectively inhibits the JAK/STAT3 signaling pathway, it does not suppress the phosphorylation of key proteins in the MAPK (mitogen-activated protein kinase) pathway, specifically Erk1/2. nih.gov
However, the broader class of piperazine-containing molecules has demonstrated inhibitory effects on the Nuclear Factor-kappaB (NF-κB) signaling pathway. NF-κB is a critical transcription factor in the regulation of immune and inflammatory responses. semanticscholar.org Certain piperazine-linked pyrimidine (B1678525) derivatives have been developed as inhibitors of the p65 subunit of NF-κB, a key component in the activation of the pathway. semanticscholar.org While not demonstrated for 6-BIO specifically, this highlights a potential mechanism for related compounds.
| Compound Class | Target Pathway | Specific Target | Effect |
| 6-BIO | JAK/STAT | JAK family kinases, STAT3 | Inhibition of phosphorylation |
| 6-BIO | MAPK/Erk | Erk1/2 | No inhibition of phosphorylation |
| Piperazine Derivatives | NF-κB | p65 subunit | Inhibition of activity |
Cellular Process Modulation
Bioenergetic Reprogramming and Mitochondrial Function
6-BIO directly influences cellular energy metabolism and mitochondrial function. A key study demonstrated that 6-BIO reprograms cellular bioenergetic pathways, leading to a decrease in the tissue load of lipids and glucose. nih.gov This bioenergetic modulation is intrinsically linked to its primary mechanism of action: the inhibition of GSK-3.
GSK-3 is a crucial regulator of mitochondrial activity and is found within the mitochondria itself. frontiersin.orgnih.gov Inhibition of mitochondrial GSK-3 has profound effects on mitochondrial function. It has been shown to slow the transport of adenine (B156593) nucleotides (ATP) across the mitochondrial outer membrane, partly by modulating the phosphorylation state of the Voltage-Dependent Anion Channel (VDAC), a key protein in mitochondrial transport. nih.gov Active GSK-3 can inhibit the respiratory chain complexes, leading to reduced ATP production and increased ROS. karger.com Therefore, by inhibiting GSK-3, 6-BIO can theoretically preserve mitochondrial respiratory function and ATP synthesis. karger.comresearchgate.net Furthermore, GSK-3 is involved in the regulation of the mitochondrial permeability transition pore (mPTP), a critical mediator of apoptosis. frontiersin.org GSK-3 inhibition can prevent mPTP opening, thereby protecting the cell from programmed cell death. frontiersin.org
Stress Response Induction
6-BIO treatment activates robust cytoprotective and stress-response pathways. In normal human fibroblasts, 6-BIO has been shown to activate antioxidant responses and enhance the proteostasis network, conferring protection against cellular damage. nih.gov This is consistent with findings in Drosophila, where 6-BIO administration enhanced the flies' resistance to various stressors. nih.gov
The induction of this stress-resistant state is a direct consequence of GSK-3 inhibition. Inhibition of GSK-3, either genetically or pharmacologically with 6-BIO, leads to the activation of cytoprotective modules that suppress the accumulation of molecular damage associated with cellular senescence. nih.govnih.gov This includes mitigating oxidative stress and enhancing the cellular machinery responsible for clearing damaged proteins, thereby promoting cellular resilience and longevity. nih.govnih.gov
Specific Antiparasitic Cellular Action (e.g., Trypanosoma cruzi inhibition)
While 6-BIO itself has not been extensively studied as an antiparasitic agent, the piperazine scaffold is a key feature in many compounds developed for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net
Numerous studies have identified various piperazine derivatives with potent and selective action against T. cruzi. For instance, a series of disubstituted piperazines was identified with good potency against intracellular T. cruzi amastigotes. nih.gov Similarly, 3-nitrotriazole-based piperazides have been synthesized and shown to be potent antichagasic agents, with some derivatives being significantly more potent than the reference drug benznidazole. nih.gov These compounds are believed to act as prodrugs, being activated by trypanosomal type I nitroreductases. nih.gov The consistent appearance of the piperazine moiety in successful anti-T. cruzi drug discovery campaigns highlights its importance as a privileged structure for targeting this parasite.
| Compound Series | Target Organism | Potency Metric (EC₅₀/IC₅₀) | Selectivity |
| Disubstituted Piperazines | T. cruzi (intracellular) | Micromolar to sub-micromolar | Good vs. host cells |
| 3-Nitrotriazole-based Piperazides | T. cruzi (amastigotes) | Nanomolar to low micromolar | High (SI > 200 for many) |
| 3-Cyanopyridine Derivatives (with N-methyl piperazine) | T. cruzi | Inactive | N/A |
Modulation of Cell Cycle and Proliferation
This compound is a synthetic derivative of 6-bromoindirubin-3'-oxime (6-BIO), an indirubin-based compound known for its potent inhibition of Glycogen Synthase Kinase-3 (GSK-3). The introduction of a piperazine ring at the 3'-oxime position was designed to enhance properties such as water solubility while retaining biological activity. nih.gov The primary mechanism through which these compounds modulate cellular processes is by targeting GSK-3, a highly conserved serine/threonine kinase that plays a crucial role in a multitude of physiological events, including the cell division cycle. nih.gov
The modulation of cell cycle and proliferation by this compound is intrinsically linked to its inhibitory action on GSK-3. Research on the parent compound, 6-BIO, provides significant insight into these effects. For instance, 6-BIO has been shown to inhibit the proliferation of myoblasts. nih.gov In C2C12 myoblast cells, treatment with 6-BIO promotes a transition from cell proliferation to myogenic differentiation by inducing a cell cycle arrest in the G0/G1 phase. nih.gov
The influence of this class of compounds on the cell cycle can vary depending on the cellular context. In studies on Leishmania donovani, treatment with a related indirubin (B1684374) derivative, 5-Me-6-BIO, which also targets the leishmanial GSK-3, resulted in the accumulation of cells in the S and G2/M phases of the cell cycle. stratech.co.uk The parent compound 6-BIO also induced a G2/M arrest in these parasites, an effect consistent with the inhibition of cyclin-dependent kinases (CDKs), which are also known targets for indirubins. stratech.co.uk This suggests that the antiproliferative effects are mediated through the inhibition of key kinases that govern cell cycle progression.
The development of 3'-piperazine derivatives of 6-BIO has been shown to enhance selectivity towards GSK-3 and reduce general cytotoxicity, making them more favorable for studying cellular systems. nih.gov By inhibiting GSK-3, these compounds can influence signaling pathways, such as Wnt/β-catenin, that are fundamental to controlling cell fate and proliferation.
The following tables summarize the observed effects of the parent compound, 6-BIO, and related derivatives on cell cycle and proliferation in different experimental models.
| Cell Line / Organism | Compound | Observed Effect on Cell Cycle & Proliferation |
|---|---|---|
| Mouse C2C12 Myoblasts | 6-BIO | Inhibited proliferation; induced cell cycle arrest in G0/G1 phase. nih.gov |
| Leishmania donovani Promastigotes | 5-Me-6-BIO | Accumulation of cells in S and G2/M phases. stratech.co.uk |
| Leishmania donovani Promastigotes | 6-BIO | Induced G2/M arrest. stratech.co.uk |
| Primary Molecular Target | Consequence on Cell Proliferation |
|---|---|
| Glycogen Synthase Kinase-3 (GSK-3) | Inhibition can lead to cell cycle arrest and either promote or inhibit proliferation depending on cell type. nih.govnih.govstratech.co.uk |
| Cyclin-Dependent Kinases (CDKs) | Inhibition leads to cell cycle arrest, typically at G2/M, and suppresses proliferation. stratech.co.uk |
Preclinical Biological Evaluation of 3 Piperazine 6 Bio and Its Derivatives
In Vitro Studies
Enzyme Activity and Inhibition Assays
The primary molecular target of 6-BIO and its derivatives is GSK-3, a serine/threonine kinase implicated in numerous cellular processes. The parent compound, 6-BIO, is a potent and selective inhibitor of GSK-3α/β, with a reported IC50 of 5 nM in a cell-free assay, demonstrating over 16-fold selectivity against Cyclin-Dependent Kinase 5 (CDK5). selleckchem.comjenabioscience.com It acts as an ATP-competitive inhibitor. selleckchem.com
The addition of a piperazine (B1678402) ring at the 3'-position of 6-BIO was investigated to enhance its properties. A study that synthesized a series of 3',6-substituted indirubins, including piperazine analogues, demonstrated that these modifications could maintain or, in some cases, enhance the inhibitory activity against GSK-3. While specific IC50 values for a single "3'-piperazine-6-BIO" are not uniformly reported across studies, research on similar derivatives provides insight. For instance, certain piperazine-substituted indirubin (B1684374) analogues have shown potent GSK-3 inhibition in cellular models. nih.gov These molecules were effective in inhibiting the GSK-3-mediated phosphorylation of β-catenin in cells. nih.gov The substitution with a piperazine ring was also found to improve the water solubility of the parent 6-BIO molecule, a favorable characteristic for potential therapeutic agents. nih.gov
It is noteworthy that the substitution on the piperazine ring itself can influence the inhibitory potency. The design of these derivatives aims to create new stabilizing interactions with the kinase to offset any potential loss in binding affinity due to increased molecular flexibility. nih.gov
Table 1: GSK-3 Inhibitory Activity of 6-BIO and Selected Derivatives
| Compound | Target | IC50 (in vitro) | Cellular Activity |
| 6-BIO | GSK-3α/β | 5 nM selleckchem.comjenabioscience.com | Potent inhibition of β-catenin phosphorylation nih.gov |
| Piperazine-substituted 6-BIO analogues | GSK-3 | Not specified | Dose-dependent inhibition of GSK-3 in cells nih.gov |
This table is interactive. Click on the headers to sort the data.
Cell-Based Functional Assays (e.g., Antiviral, Antimicrobial, Antiproliferative)
The functional consequences of GSK-3 inhibition by this compound and its parent compound have been explored in various cell-based assays.
Antiproliferative Activity: The parent compound, 6-BIO, has demonstrated antiproliferative effects in several cancer cell lines. For example, it induces apoptosis in human melanoma cells. selleckchem.com However, the introduction of a piperazine ring at the 3' position appears to reduce cytotoxicity. One study reported that while 6-BIO had a cytotoxic IC50 of 9 μM in certain cell lines, piperazine-substituted analogues had significantly higher IC50 values (e.g., 28 μM, >100 μM, and 94 μM for different analogues), indicating lower cytotoxicity. nih.gov This suggests that the piperazine moiety may offer a more favorable therapeutic window by separating the desired enzymatic inhibition from unwanted cytotoxic effects.
Table 2: Cytotoxicity of 6-BIO and Piperazine Derivatives
| Compound | Cell Line | Cytotoxic IC50 |
| 6-BIO | Not specified | 9 μM nih.gov |
| Piperazine Analogue 1 | Not specified | 28 μM nih.gov |
| Piperazine Analogue 2 | Not specified | >100 μM nih.gov |
| Piperazine Analogue 3 | Not specified | 94 μM nih.gov |
This table is interactive. Click on the headers to sort the data.
Cellular Pathway Analysis in Cultured Cells
The inhibition of GSK-3 by 6-BIO and its derivatives triggers significant changes in various cellular signaling pathways. One of the most well-documented is the Wnt/β-catenin pathway. GSK-3 is a key component of the β-catenin destruction complex, and its inhibition leads to the stabilization and nuclear translocation of β-catenin, thereby activating Wnt target genes. selleckchem.com
Recent studies have also highlighted the role of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway in mediating the effects of these compounds. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some piperazine derivatives have been shown to activate the Nrf2 signaling pathway, contributing to their antioxidant effects. nih.gov While direct evidence for this compound is still emerging, a study on the parent compound 6-BIO in Drosophila revealed that its beneficial effects on stress resistance were largely dependent on the activity of Nrf2. This suggests that the activation of the Nrf2 pathway is a crucial mechanism of action for this class of compounds.
In Vivo Studies in Non-Human Model Organisms
Drosophila melanogaster Longevity and Stress Resistance Models
The fruit fly, Drosophila melanogaster, is a well-established model organism for studying aging and stress resistance. A significant study investigated the effects of oral administration of 6-BIO and its derivatives, including a "6BIO-piperazine (6BIO-Pip)," on these parameters.
The research found that the parent compound, 6-BIO, extended the healthy lifespan of Drosophila. nih.gov Furthermore, 6-BIO treatment enhanced the flies' resistance to various stressors. nih.gov Mechanistically, these effects were linked to the activation of antioxidant and proteostatic modules, which was largely dependent on the Nrf2 transcription factor. nih.gov Although the study synthesized and mentioned the use of 6BIO-piperazine, the specific quantitative data on its effects on longevity and stress resistance in Drosophila are not detailed in the available literature, which primarily focuses on the outcomes observed with the parent 6-BIO compound. Studies on other compounds, such as piperine (B192125) (a component of black pepper), have also shown age- and sex-specific effects on the lifespan and health span of Drosophila. nih.gov
Mammalian Preclinical Models (e.g., mouse models for specific biological effects)
Preclinical studies in mammalian models for this compound are not extensively documented in the public domain. However, research on the parent compound, 6-BIO, provides some insights into its potential in vivo effects. For example, 6-BIO has been evaluated in mouse models for its effects on various conditions. nih.gov
The broader class of piperazine derivatives has been investigated in numerous mammalian preclinical models for a wide array of biological effects, including their potential as DPP-IV inhibitors in diabetic mice and as anti-proliferative agents against prostate cancer cell lines in silico. nih.govnih.gov These studies highlight the therapeutic potential of the piperazine scaffold. Given the improved solubility and reduced cytotoxicity observed with piperazine-substituted 6-BIO analogues in vitro, it is plausible that these derivatives could offer a better safety and efficacy profile in mammalian systems, though specific in vivo data for this compound is required to confirm this.
Structure Activity Relationship Sar and Ligand Design Principles for 3 Piperazine 6 Bio Analogs
Conformational and Electronic Effects of Piperazine (B1678402) Substitutions on Biological Activity
The introduction of a piperazine moiety at the 3'-position of the 6-bromoindirubin (6-BIO) scaffold has proven to be a pivotal strategy in modulating the compound's pharmacological properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile platform for chemical modification, influencing the molecule's conformation, electronics, and ultimately its biological activity. nih.govnih.gov
The conformational flexibility of the piperazine ring, which can adopt chair and boat conformations, allows for the spatial adjustment of substituents, which can impact binding to target kinases. researchgate.net The two nitrogen atoms of the piperazine ring provide sites for hydrogen bond donors and acceptors, enhancing interactions with biomolecules and often improving water solubility. nih.govresearchgate.net The basicity of these nitrogen atoms, reflected in their pKa values, is a critical factor influencing the pharmacokinetic properties of the drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov
Detailed analysis of the crystal structure of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) in complex with 6-BIO revealed that the 3'-position is an ideal site for chemical modifications. nih.gov Introducing an extended amino side chain via a piperazine ring at this position can lead to analogs with potent GSK-3 inhibitory activity, enhanced selectivity, and significantly increased water solubility. nih.gov For instance, substituting the piperazine ring with methyl, hydroxyethyl, methoxyethyl, or hydroxyethoxyethyl groups has yielded compounds with affinity similar to 6-BIO but with improved selectivity for GSK-3 and reduced cytotoxicity. nih.gov
| Substituent on Piperazine | Effect on Potency (vs. 6-BIO) | Effect on Selectivity (for GSK-3) | Effect on Water Solubility | Effect on Cytotoxicity |
|---|---|---|---|---|
| Methyl | Similar | Improved | Increased | Reduced |
| Hydroxyethyl | Similar | Improved | Increased | Reduced |
Impact of Indirubin (B1684374) Scaffold Modifications on Target Affinity and Selectivity
The indirubin scaffold itself provides a rigid framework that can be systematically modified to fine-tune target affinity and selectivity. While the 3'-position is a key site for introducing diversity, alterations at other positions of the bis-indole core have profound effects on the inhibitor's biological profile.
The bromine atom at the 6-position of the indirubin core is a critical determinant for selectivity towards GSK-3β. nih.gov Analogs lacking this substitution generally exhibit reduced selectivity. Therefore, maintaining the 6-bromo substitution is a cornerstone of designing GSK-3β-selective indirubin-based inhibitors. nih.gov
Modifications at other positions have been explored to enhance selectivity for other kinases. For instance, the introduction of a bulky bromine or trifluoromethyl group at the 7-position has been investigated to generate analogs with a non-canonical binding mode, aiming for improved selectivity towards DYRK kinases. acs.orgnih.gov Furthermore, introducing polar or ionizable functionalities such as carboxyl or tetrazole groups at the 5' and 6' positions can improve water solubility, a common challenge with the hydrophobic bis-indole system, without compromising activity. acs.org
The core indirubin structure is essential for its kinase inhibitory activity, forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.govresearchgate.net Any modification to the scaffold must preserve this fundamental interaction. Structure-activity relationship studies have shown that while good cyclin-dependent kinase (CDK) inhibitors are often good GSK-3β inhibitors, certain substitutions can introduce selectivity. For example, a 5,5'-dibromoindirubin was found to be more active on GSK-3β than on CDKs, whereas a 5-SO3Na-indirubin-3'-monoxime was less active on GSK-3β than on CDKs. semanticscholar.org This demonstrates that even seemingly minor changes to the indirubin core can significantly alter the selectivity profile.
| Scaffold Modification | Primary Target Kinase | Key Finding |
|---|---|---|
| 6-Bromo substitution | GSK-3β | Crucial for selectivity. nih.gov |
| 7-Bromo or 7-Trifluoromethyl substitution | DYRK kinases | Aimed at achieving a non-canonical binding mode for enhanced selectivity. acs.orgnih.gov |
| 5'-Carboxylate substitution | DYRK kinases | Resulted in an improved inhibitory profile with a novel inverse binding mode. acs.org |
| 5,5'-Dibromo substitution | GSK-3β | Showed higher activity on GSK-3β compared to CDKs. semanticscholar.org |
Design Principles for Enhanced Target Selectivity and Potency
The accumulated SAR data for 3'-piperazine-6-BIO and its analogs have led to the formulation of several key design principles for developing inhibitors with enhanced potency and selectivity.
Retention of the 6-Bromo Substituent : For achieving high selectivity for GSK-3β, the bromine atom at the 6-position of the indirubin scaffold is considered essential. nih.gov
Exploitation of the 3'-Position : The 3'-position is the most suitable site for introducing chemical diversity to modulate physicochemical properties and improve selectivity. Attaching a piperazine ring at this position serves as an effective strategy. nih.gov
Introduction of Hydrophilic Moieties : To address the poor water solubility of the indirubin core, hydrophilic groups can be introduced, typically via the 3'-piperazine linker. This can improve bioavailability without significantly compromising binding affinity. nih.gov
Tuning Piperazine Substituents : The nature of the substituent on the distal nitrogen of the piperazine ring can be fine-tuned to optimize potency, selectivity, and reduce cytotoxicity. Small, polar substituents are often favored. nih.gov
Scaffold Hopping and Bioisosteric Replacement : While the indirubin core is well-established, exploring alternative scaffolds that mimic its key interactions could lead to novel inhibitors with different selectivity profiles. Similarly, bioisosteric replacement of certain functional groups on the indirubin ring can be used to improve properties like metabolic stability.
Targeting Unique Pockets : For kinases other than GSK-3β, modifications on the indirubin scaffold can be designed to exploit unique features of their ATP-binding sites to achieve selectivity. For example, introducing bulky groups at the 7-position aims to induce a different binding mode more favorable for DYRK kinases. acs.orgnih.gov
| Design Principle | Rationale | Example |
|---|---|---|
| Maintain 6-Bromo group | Essential for GSK-3β selectivity. nih.gov | All potent GSK-3β selective indirubins. |
| Modify 3'-position with piperazine | Allows for introduction of diverse substituents to tune properties. nih.gov | This compound. |
| Add hydrophilic groups to piperazine | Improves water solubility and bioavailability. nih.gov | Hydroxyethyl-piperazine-6-BIO. |
| Modify other scaffold positions | To achieve selectivity for other kinases. acs.orgnih.gov | 7-Bromo or 5'-carboxy indirubins for DYRK selectivity. |
Computational Approaches to SAR Elucidation
Computational modeling has become an indispensable tool in understanding the SAR of this compound and its analogs, providing insights that guide the rational design of new inhibitors. nih.govmdpi.com
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For this compound analogs, docking studies have been used to visualize how different substituents on the piperazine ring interact with the amino acid residues in the ATP-binding pocket of kinases like GSK-3β. nih.govresearchgate.net These studies help to rationalize the observed activities and selectivities of different compounds. For instance, docking can reveal favorable hydrogen bonding or hydrophobic interactions that contribute to higher potency, or steric clashes that lead to reduced activity. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that show which steric, electrostatic, and hydrophobic fields around the molecule are favorable or unfavorable for activity. pku.edu.cn These models have been successfully applied to indirubin derivatives to guide the design of new analogs with improved potency. pku.edu.cn
Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net For indirubin-based inhibitors, a pharmacophore model would typically include hydrogen bond donors and acceptors corresponding to the interactions with the kinase hinge region. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding interactions and the conformational changes that may occur upon ligand binding. nih.govmdpi.com This can help to refine the binding poses predicted by molecular docking and provide a more accurate picture of the interactions driving inhibitor potency and selectivity.
These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, create a powerful workflow for the iterative design and optimization of this compound analogs as highly effective and selective kinase inhibitors.
Advanced Methodological Approaches for Compound Characterization and Research
Biochemical and Biophysical Characterization Techniques (e.g., binding assays, kinetics)
The initial characterization of 3'-piperazine-6-BIO and its analogs involves rigorous biochemical and biophysical assays to determine their potency and selectivity as kinase inhibitors. A primary target for this class of compounds is Glycogen (B147801) Synthase Kinase-3 (GSK-3), a key enzyme implicated in a multitude of cellular processes. nih.gov
Binding assays are fundamental in quantifying the affinity of this compound for its target kinase. In a study focused on developing soluble and selective GSK-3 inhibitors, a series of 3'-substituted derivatives of 6-BIO, including a piperazine-containing analog, were synthesized and evaluated. The inhibitory activity of these compounds against GSK-3α/β was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a critical parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For the parent compound, 6-BIO, the IC50 for GSK-3α/β is a potent 5 nM. medchemexpress.com The introduction of a piperazine (B1678402) moiety at the 3'-position is intended to improve properties such as solubility while maintaining or enhancing inhibitory activity. nih.gov
The selectivity of these compounds is a crucial aspect of their characterization. To assess this, the inhibitory activity of the this compound and related compounds is tested against a panel of other kinases, such as cyclin-dependent kinases (CDKs). The ratio of IC50 values for different kinases provides a measure of the compound's selectivity. For instance, derivatives of 6-BIO have been shown to exhibit significantly higher potency against GSK-3 compared to CDKs, highlighting their potential as selective inhibitors. nih.gov
While detailed enzyme kinetics studies specifically for this compound are not extensively reported in the public domain, the general approach involves determining kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor. Such studies would elucidate the mechanism of inhibition, for example, whether it is competitive, non-competitive, or uncompetitive with respect to the ATP substrate. For GSK-3β, kinetic assays can be performed using time-resolved fluorescence resonance energy transfer (TR-FRET) which measures the phosphorylation of a specific substrate. mdpi.comnih.gov
| Compound | Target Kinase | IC50 (nM) | Selectivity (over CDK5/p25) |
|---|---|---|---|
| 6-BIO (parent compound) | GSK-3α/β | 5 | 16-fold |
| 3'-(4-methylpiperazin-1-yl)-6-BIO | GSK-3α/β | Data not specified | Data not specified |
Advanced Cell Imaging and Reporter Systems for Activity Monitoring
To visualize and quantify the effects of this compound within a cellular context, advanced imaging techniques and reporter systems are employed. These methods provide spatial and temporal information on the compound's ability to engage its target and modulate downstream signaling pathways.
Fluorescent probes have been developed to image GSK-3β in living cells and brain tissues. nih.gov These probes are designed to exhibit fluorescence upon binding to GSK-3β, allowing for real-time tracking of the enzyme. While not specifically reported for this compound, such probes could be adapted to study the target engagement of this compound within cells. Furthermore, fluorescently labeled derivatives of 6-BIO could potentially be synthesized to directly visualize its subcellular localization and dynamics.
Reporter gene assays are powerful tools for monitoring the activity of signaling pathways regulated by GSK-3. The Wnt/β-catenin signaling pathway is a well-established downstream target of GSK-3. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3 by compounds like this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of target genes. A common reporter system for this pathway utilizes a luciferase gene under the control of a β-catenin-responsive promoter. An increase in luciferase activity in cells treated with the compound indicates inhibition of GSK-3. nih.gov
In a study on soluble 3',6-substituted indirubins, a cellular reporter model was used to confirm GSK-3 inhibition. SH-SY5Y neuroblastoma cells were treated with various indirubin (B1684374) derivatives, and the level of GSK-3-phosphorylated β-catenin was assessed by Western blotting. A reduction in the phosphorylated β-catenin signal indicated cellular GSK-3 inhibition. nih.gov This approach provides a direct readout of the compound's activity on its immediate substrate within the cell.
Computational Chemistry and In Silico Prediction Methods for Biological Activity
Computational chemistry and in silico methods play a crucial role in understanding the molecular interactions between this compound and its target kinase, as well as in predicting its biological activity and pharmacokinetic properties. These methods guide the rational design of more potent and selective analogs.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of a compound. These computational models predict various pharmacokinetic parameters based on the molecule's structure. For piperazine derivatives, these tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Such predictions are valuable in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction compared to static docking. nih.govresearchgate.netnih.gov MD simulations of this compound bound to GSK-3β could reveal the stability of the binding pose over time and highlight key amino acid residues involved in the interaction. This information can be used to rationalize structure-activity relationships and guide the design of new derivatives with improved binding characteristics.
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode in GSK-3β active site. | Interaction with key residues in the ATP-binding pocket. |
| ADME Prediction | Evaluate drug-like properties. | Prediction of oral bioavailability and CNS penetration. |
| Molecular Dynamics | Assess binding stability and dynamics. | Identification of stable interactions and key residues. |
Translational Research Applications and Future Perspectives
6-BIO as a Chemical Probe for Fundamental Biological Systems
6-Bromoindirubin-3'-oxime (B1676677) (6-BIO) serves as a valuable chemical probe for elucidating the multifaceted roles of Glycogen (B147801) Synthase Kinase-3 (GSK-3) in fundamental biological systems. selleckchem.comrndsystems.commedchemexpress.com GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and differentiation. dcchemicals.com By potently and selectively inhibiting GSK-3, 6-BIO allows researchers to dissect the downstream consequences of GSK-3 inhibition and understand its function in various signaling pathways. selleckchem.commedchemexpress.com
One of the most well-characterized pathways modulated by 6-BIO is the Wnt/β-catenin signaling pathway. dcchemicals.com In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by 6-BIO prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target gene expression. medchemexpress.comdcchemicals.com This property of 6-BIO has been instrumental in studying the role of Wnt/β-catenin signaling in embryonic stem cell self-renewal and pluripotency. selleckchem.com
Furthermore, 6-BIO has been utilized to probe the involvement of GSK-3 in other critical signaling cascades, such as those initiated by growth factors and insulin. Its ability to mimic certain aspects of these pathways by inhibiting a key regulatory node makes it an indispensable tool for cell biologists and pharmacologists. The application of 6-BIO as a chemical probe extends to neuroscience, where GSK-3 is implicated in neuronal development, function, and neurodegenerative diseases. researchgate.net
Exploration of Analogs for Mechanistic Elucidation and Pathway Deconvolution
The exploration of analogs of 6-BIO, primarily other indirubin (B1684374) derivatives, has been a fruitful area of research for mechanistic elucidation and the deconvolution of complex biological pathways. researchgate.netnih.gov By systematically modifying the indirubin scaffold, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. This allows for a more nuanced understanding of the structure-activity relationships (SAR) governing GSK-3 inhibition and can help to dissect the functions of different GSK-3 isoforms (GSK-3α and GSK-3β). nih.gov
The synthesis and biological evaluation of various indirubin derivatives have revealed key structural features required for potent GSK-3 inhibition. nih.gov These studies have also led to the identification of analogs with altered selectivity profiles, for instance, compounds that exhibit differential inhibition of GSK-3 versus other kinases like cyclin-dependent kinases (CDKs). rndsystems.com Such analogs are invaluable for attributing a specific biological effect to the inhibition of GSK-3 rather than off-target effects on other kinases.
Moreover, the development of indirubin analogs with improved properties, such as enhanced cell permeability or metabolic stability, facilitates more robust in vitro and in vivo studies. nih.govresearchgate.net These optimized chemical probes can be used to investigate the temporal and spatial dynamics of GSK-3 signaling with greater precision, thereby aiding in the deconvolution of its complex and often context-dependent roles in cellular networks.
Research Directions in Neglected Tropical Diseases (e.g., Trypanosoma cruzi)
While direct research specifically linking 6-BIO to Trypanosoma cruzi, the causative agent of Chagas disease, is not extensively documented, the known functions of its target, GSK-3, and the broader investigation of piperazine-containing compounds in this area suggest potential research directions. nih.govnih.gov GSK-3 orthologs are present in protozoan parasites and are thought to play essential roles in their cell cycle, differentiation, and survival. Therefore, inhibiting the GSK-3 of T. cruzi with a potent inhibitor like 6-BIO or its analogs could represent a viable therapeutic strategy.
The piperazine (B1678402) moiety, while not explicitly part of 6-BIO's core structure, is a common scaffold in compounds being investigated for Chagas disease due to its favorable pharmacokinetic properties. nih.govresearchgate.net Research into disubstituted piperazines has identified compounds with good potency against T. cruzi. nih.gov Future research could explore the synthesis of hybrid molecules that combine the GSK-3 inhibitory properties of the indirubin core with the advantageous features of a piperazine group to develop novel anti-trypanosomal agents.
Further investigation is warranted to validate T. cruzi GSK-3 as a druggable target and to screen libraries of GSK-3 inhibitors, including 6-BIO and its derivatives, for activity against the parasite. Such studies could open up new avenues for the development of much-needed therapies for Chagas disease and other neglected tropical diseases where GSK-3 plays a critical role.
Development of Tools for Modulating Specific Biological Pathways (e.g., Anti-aging, Anti-inflammatory)
The central role of GSK-3 in pathways related to aging and inflammation makes its inhibitors, such as 6-BIO, promising tools for modulating these processes. GSK-3 is implicated in the regulation of inflammatory responses through its interaction with pathways like NF-κB. By inhibiting GSK-3, compounds like 6-BIO can potentially dampen pro-inflammatory signaling, suggesting a therapeutic application in chronic inflammatory diseases. nih.gov Similarly, piperazine derivatives have been investigated for their anti-inflammatory properties. researchgate.net
In the context of aging, GSK-3 is involved in cellular senescence and age-related pathologies. The Wnt/β-catenin pathway, which is activated by 6-BIO, is known to decline with age, and its reactivation has been linked to rejuvenating effects in certain tissues. Therefore, 6-BIO and its analogs could be valuable research tools to explore the potential of GSK-3 inhibition as an anti-aging strategy.
The development of more specific and potent GSK-3 inhibitors, inspired by the structure of 6-BIO, could lead to novel therapeutic agents for age-related and inflammatory conditions. These compounds would not only serve as tools to further unravel the intricate roles of GSK-3 in these processes but also hold the potential for clinical translation. For instance, sarsasapogenin (B1680783) derivatives containing a piperazine moiety have been designed and synthesized as potential multifunctional agents for Alzheimer's disease, a neurodegenerative disorder with inflammatory and age-related components. nih.gov
Strategies for Optimizing Research Compound Properties
Optimizing the properties of research compounds like 6-BIO is crucial for their successful application as chemical probes and for their potential development into therapeutic agents. Several strategies can be employed to enhance the drug-like characteristics of indirubin-based inhibitors.
One key strategy involves the modulation of physicochemical properties, such as solubility and lipophilicity. Poor aqueous solubility can limit the bioavailability and efficacy of a compound. Modifications to the indirubin scaffold, such as the introduction of polar or ionizable groups, can improve solubility. researchgate.net For instance, the synthesis of indirubin-5'-carboxylic acid demonstrates a method to create more water-soluble derivatives. researchgate.net
Structure-based drug design is another powerful approach. By utilizing the crystal structure of GSK-3 in complex with inhibitors, medicinal chemists can design new analogs with improved potency and selectivity. nih.gov This approach allows for the rational design of modifications that enhance binding to the target enzyme while minimizing interactions with off-target proteins.
Furthermore, computational methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can be used to guide the optimization process. nih.gov These in silico tools can help to prioritize the synthesis of compounds with the most promising profiles, thereby accelerating the development of optimized research compounds. The use of different synthetic methodologies, including biocatalytic approaches, can also provide access to a wider range of novel indirubin derivatives with diverse properties. nih.govrsc.org
Q & A
Q. Advanced
- Molecular docking : Simulate binding to T. cruzi targets (e.g., cruzain protease) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assess stability of compound-target complexes over 100-ns trajectories.
- QSAR modeling : Correlate structural features (e.g., piperazine substituents) with bioactivity to guide lead optimization .
How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (via LC-MS) to identify bioavailability limitations.
- Dose recalibration : Adjust in vitro EC values using protein-binding corrections.
- Validation assays : Use ex vivo infection models (e.g., cardiac tissue explants) to bridge in vitro-in vivo gaps .
What strategies improve the catalytic efficiency of piperazine-containing compounds in green synthesis?
Q. Advanced
- Heterogeneous catalysis : Immobilize piperazine on graphene oxide (GO) for recyclability (6 cycles with <5% activity loss).
- Solvent optimization : Use HO-EtOH mixtures to enhance reaction rates (e.g., 50°C, 1 mL solvent).
- Flow chemistry : Continuous reactors reduce waste and improve yield scalability .
How is the piperazine ring’s conformational flexibility exploited in drug design for this compound analogs?
Q. Advanced
- Ring functionalization : Introduce substituents (e.g., trifluoromethyl, nitro groups) to modulate electronic properties and binding affinity.
- Salt formation : Create N-methyl or N-benzyl derivatives to enhance solubility and stability.
- Chiral resolution : Separate enantiomers via HPLC with chiral columns to assess stereospecific activity .
What frameworks guide rigorous experimental design for this compound research?
Q. Basic
- PICO(T) : Define Population (e.g., T. cruzi-infected mice), Intervention (dose regimen), Comparison (benchmark drugs), Outcome (parasitaemia reduction).
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- Systematic reviews : Use databases like PubMed and Embase to synthesize preclinical evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
